1-methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
1-methyl-2-piperazin-1-ylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-15-11-5-3-2-4-10(11)14-12(15)16-8-6-13-7-9-16/h2-5,13H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTIVKKHGCXLGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by the introduction of the piperazine moiety. One common method involves the reaction of o-phenylenediamine with formic acid to form benzimidazole, which is then alkylated with methyl iodide to introduce the methyl group. The final step involves the nucleophilic substitution of the benzimidazole with piperazine under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole ring.
Substitution: Alkylated derivatives at the piperazine ring.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 1-methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole typically involves multi-step chemical reactions, which can include the formation of benzimidazole scaffolds and subsequent piperazine modifications. The compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity .
Antipsychotic Properties
One of the most significant applications of this compound derivatives is in the treatment of schizophrenia. These compounds exhibit binding affinities for dopamine D2 and serotonin 5-HT1A receptors, which are crucial in managing the symptoms of schizophrenia . The second-generation antipsychotics derived from this compound demonstrate improved efficacy against both positive and negative symptoms of the disorder compared to traditional dopamine antagonists .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including those containing piperazine moieties. Compounds similar to this compound have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating bacterial infections .
Anticancer Activity
Research indicates that derivatives of this compound may possess anticancer properties. For instance, certain synthesized compounds have demonstrated cytotoxic effects on cancer cell lines by disrupting cellular integrity and affecting metabolic pathways associated with tumor growth . The exploration of these compounds as potential chemotherapeutics is ongoing.
Anthelmintic Properties
Another area of interest is the anthelmintic activity of benzimidazole derivatives. Compounds related to this compound have been evaluated for their effectiveness against parasitic worms, indicating a possible application in veterinary and human medicine for treating helminth infections .
Case Studies and Research Findings
Several studies have documented the efficacy and safety profiles of this compound derivatives:
Mechanism of Action
The mechanism of action of 1-methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole involves its interaction with various molecular targets. The benzimidazole ring is known to bind to the DNA of microorganisms, inhibiting their replication. The piperazine ring enhances the compound’s ability to cross cell membranes and interact with intracellular targets. This dual action makes it effective against a wide range of pathogens .
Comparison with Similar Compounds
Piperazine Substituent Variations
The pharmacological and physicochemical properties of benzimidazole derivatives are strongly influenced by substituents on the piperazine ring:
Benzimidazole Ring Substitutions
The position and nature of substituents on the benzimidazole core significantly impact biological activity:
Pharmacological Activity Comparisons
While direct biological data for the target compound are sparse, structural analogs provide insights:
- Anticonvulsant Activity : Thiourea derivatives (e.g., 1-{(1-(2-substituted benzyl)-1H-benzo[d]imidazol-2-yl)methyl}-3-arylthioureas ) show potent activity in seizure models, suggesting that piperazine-linked benzimidazoles could be optimized for CNS applications .
- Antimicrobial Potential: Benzimidazoles with pyrrolidine or thiophene substituents exhibit broad-spectrum activity, though their piperazine analogs remain underexplored .
Physicochemical Properties
- Solubility : Piperazine derivatives with polar groups (e.g., 5a with a hydroxyethyl chain) demonstrate improved aqueous solubility compared to lipophilic analogs like 6a .
- Thermal Stability : Higher melting points in nitro-substituted derivatives (e.g., 4c , 196–198°C) suggest stronger intermolecular forces due to nitro group polarity .
Biological Activity
1-Methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole (MBPI) is a heterocyclic compound characterized by a benzimidazole core, which is known for its diverse biological activities. This compound has garnered attention due to its potential pharmacological properties, particularly as an antagonist at various receptors. The structural features of MBPI, including the piperazine and methyl groups, contribute to its biological activity and solubility.
Chemical Structure and Properties
The molecular structure of MBPI includes a fused benzene and imidazole ring, with the following key features:
- Benzimidazole Core : Provides a scaffold for various biological activities.
- Piperazine Moiety : Enhances solubility and biological interactions.
- Methyl Group : Influences lipophilicity and absorption characteristics.
Antagonistic Activity
Research indicates that MBPI exhibits significant antagonistic activity at various receptors. This property makes it a candidate for further exploration in therapeutic applications. Although specific mechanisms of action have not been fully elucidated, the compound's interaction with receptor sites suggests potential applications in treating conditions such as schizophrenia and other psychiatric disorders.
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds related to MBPI. For example, derivatives of benzimidazole, including those with piperazine substitutions, have demonstrated notable cytotoxicity against cancer cell lines. A related compound, 5-fluoro-2-(4-(piperazin-1-yl)phenyl)-1H-benzo[d]imidazole, showed an IC50 value of 7.4 μM in anticancer assays, indicating strong anticancer activity .
Structure-Activity Relationship (SAR)
The biological activity of MBPI can be influenced by structural modifications. A comparison of various benzimidazole derivatives reveals how different substituents affect their pharmacological properties:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 5-Fluoro-2-(4-(piperazin-1-yl)phenyl)-1H-benzo[d]imidazole | Fluorine substitution on the benzene ring | Anticancer activity with IC50 of 7.4 μM |
| 4-(Piperazin-1-yl)-2-methylbenzimidazole | Methyl substitution on the imidazole ring | Antimicrobial properties |
| 3-(Piperidin-4-yl)-1H-benzo[d]imidazol | Piperidine instead of piperazine | Potential antipsychotic effects |
Study on SAM-760
A closely related compound, SAM-760 (4-(piperazin-1-yl)-1H-benzo[d]imidazole), was investigated for its effects on Alzheimer's disease as a 5HT6 antagonist. This study demonstrated that SAM-760 is metabolized predominantly by CYP3A enzymes and revealed insights into its pharmacokinetic profile . Such investigations underline the importance of understanding metabolism in drug development.
Q & A
Q. How can toxicity profiles of this compound be evaluated in preclinical research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
